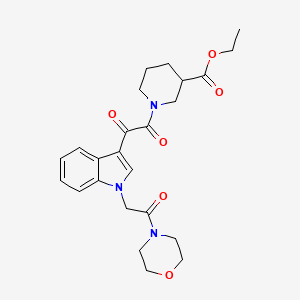
ethyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate
Overview
Description
Ethyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate is a complex organic compound featuring a unique combination of indole, piperidine, and morpholine functional groups. Its unique structure makes it a subject of interest in various scientific fields, including medicinal chemistry and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ethyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate involves several key synthetic steps, including:
Formation of Indole Core: : The indole core is synthesized through Fischer indole synthesis, using phenylhydrazine and an appropriate ketone.
Acetylation: : The indole core is then acetylated to introduce the oxoacetyl group.
Piperidine Functionalization: : Piperidine ring is introduced through a Mannich reaction, forming a carboxylate ester.
Morpholine Addition: : The morpholine moiety is incorporated via an amide coupling reaction.
Industrial Production Methods: Industrial production involves scaling up these reactions in large reactors, maintaining strict temperature control, and using high-purity reagents to ensure product consistency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to form various oxo derivatives.
Reduction: : Reduction of the oxo groups can produce corresponding alcohols.
Substitution: : The indole and piperidine rings allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reactions: : Chlorinating agents, brominating agents for halogenation.
Major Products Formed
Oxidation Products: : Formation of ketones and carboxylic acids.
Reduction Products: : Alcohol derivatives of the original compound.
Substitution Products: : Halogenated indole and piperidine derivatives.
Scientific Research Applications
Chemistry: : Used as a building block in organic synthesis due to its versatile functional groups. Biology : Investigated for its potential as a bioactive molecule in enzyme inhibition. Medicine : Explored as a lead compound in drug discovery, particularly for anti-inflammatory and anticancer drugs. Industry : Applied in the synthesis of advanced materials and as a catalyst in specific organic reactions.
Mechanism of Action
When compared to similar compounds like ethyl 1-(2-(1-(2-pyrrolidino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate and ethyl 1-(2-(1-(2-piperidino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate, our compound stands out due to the unique presence of the morpholine group. This difference enhances its solubility and alters its interaction with biological targets, making it potentially more effective in certain applications.
Comparison with Similar Compounds
Ethyl 1-(2-(1-(2-pyrrolidino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate.
Ethyl 1-(2-(1-(2-piperidino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate.
Ethyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)pyrrolidine-3-carboxylate.
This is an exciting compound with vast potential. What’s your angle of interest here?
Properties
IUPAC Name |
ethyl 1-[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6/c1-2-33-24(31)17-6-5-9-26(14-17)23(30)22(29)19-15-27(20-8-4-3-7-18(19)20)16-21(28)25-10-12-32-13-11-25/h3-4,7-8,15,17H,2,5-6,9-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAATTQHCHNQOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















